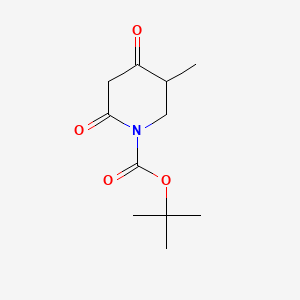
Methyl Heptadecanoate-d3
Overview
Description
Methyl Heptadecanoate-d3, also known as Margaric Acid Methyl Ester-d3, is a deuterated form of Methyl Heptadecanoate. It is a saturated fatty acid ester with the molecular formula C18H33D3O2 and a molecular weight of 287.48. This compound is primarily used as an internal standard in various analytical techniques, including gas chromatography and mass spectrometry, due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Heptadecanoate-d3 can be synthesized through the esterification of Heptadecanoic Acid with Methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction is as follows:
Heptadecanoic Acid+Methanol-d4H2SO4Methyl Heptadecanoate-d3+Water
Industrial Production Methods: Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl Heptadecanoate-d3 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong base or acid, this compound can be hydrolyzed back to Heptadecanoic Acid and Methanol-d4.
Reduction: Reduction of this compound can yield Heptadecanol-d3.
Oxidation: Oxidation can convert this compound to Heptadecanoic Acid-d3.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Hydrolysis: Heptadecanoic Acid-d3 and Methanol-d4.
Reduction: Heptadecanol-d3.
Oxidation: Heptadecanoic Acid-d3.
Scientific Research Applications
Methyl Heptadecanoate-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and mass spectrometry for the quantification of fatty acids and other compounds.
Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medical Research: Utilized in the study of lipid metabolism and related disorders.
Industrial Applications: Used in the production of biodiesel and as a reference material in quality control processes.
Mechanism of Action
The mechanism of action of Methyl Heptadecanoate-d3 involves its incorporation into analytical systems as a stable isotopic standard. Its deuterium labeling allows for precise quantification and differentiation from non-labeled compounds. In biological systems, it mimics the behavior of natural fatty acids, allowing researchers to study metabolic pathways and interactions.
Comparison with Similar Compounds
Methyl Heptadecanoate-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Methyl Heptadecanoate: The non-deuterated form, used in similar applications but without the isotopic labeling.
Methyl Palmitate: Another fatty acid ester used as an internal standard in analytical techniques.
Methyl Stearate: A longer-chain fatty acid ester with similar applications in analytical and industrial processes.
This compound stands out due to its specific use in isotopic labeling, making it invaluable in precise analytical and research applications.
Properties
IUPAC Name |
trideuteriomethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)


![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)


![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
